molecular formula C11H13NO5 B1331128 3-Butoxy-4-nitrobenzoic acid CAS No. 72101-53-2

3-Butoxy-4-nitrobenzoic acid

Cat. No. B1331128
CAS RN: 72101-53-2
M. Wt: 239.22 g/mol
InChI Key: RITZSLUFIIRTTQ-UHFFFAOYSA-N
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Description

3-Butoxy-4-nitrobenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. While the specific compound is not directly discussed in the provided papers, related compounds with nitrobenzoic acid moieties and butoxy functional groups are mentioned. These compounds are of interest due to their potential applications in fields such as peptide synthesis, enzyme inhibition, and surfactant behavior.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of 4-[N-(tert-butoxycarbonyl)aminoacyloxymethyl]-3-nitrobenzoic acids is achieved through a reaction involving Boc-amino acid and a nitrobenzyl ester, resulting in a high yield and an easier purification process compared to previous methods . Similarly, the synthesis of 3,4-Di-t-butylbenzoic acid is performed through a seven-step sequence starting from 4-t-butylbenzoic acid . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 3-butoxy-4-nitrobenzoic acid.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized by X-ray diffraction. For example, the structure of 3,4-Di-t-butylbenzoic acid was determined by this method, revealing a triclinic crystal system with specific bond angles and lengths . The molecular structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid was also determined, showing hydrogen-bonded dimers and specific dihedral angles for the substituent groups . These studies suggest that 3-butoxy-4-nitrobenzoic acid could also exhibit interesting structural features, potentially including hydrogen bonding and specific geometric arrangements.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzoic acid derivatives can be complex. For instance, the aggregation behavior of sodium 3-(octyloxy)-4-nitrobenzoate in aqueous solution indicates that it can behave as a surfactant and is an inhibitor of phospholipase activity . The molecular co-crystals of carboxylic acids, such as the adduct of 3-nitrobenzoic acid with 3-amino-1H-1,2,4-triazole, demonstrate the ability of these compounds to form hydrogen-bonded structures . These findings suggest that 3-butoxy-4-nitrobenzoic acid could also participate in various chemical reactions, including the formation of co-crystals and interactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be deduced from their molecular structure and chemical reactivity. The amphiphilic nature of ester 3-(octanoyloxy)-4-nitrobenzoic acid and its ether analogue suggests surfactant-like behavior, which is supported by surface tension measurements and other thermodynamic parameters . The spectroscopic properties of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, a related compound, were characterized by NMR and FTIR spectroscopy, revealing information about its structural and conformational properties . These studies provide a foundation for understanding the potential properties of 3-butoxy-4-nitrobenzoic acid, including its spectroscopic characteristics and behavior in solution.

Scientific Research Applications

Solubility and Thermodynamics

  • The solubility of related compounds like 3-methyl-4-nitrobenzoic acid in various organic solvents has been extensively studied, revealing insights into the solubility behavior of similar nitrobenzoic acids in different solvents and temperatures. This research is crucial for optimizing purification processes of such compounds (Wu, Di, Zhang, & Zhang, 2016).

Spectroscopic Methods and Solute Descriptors

  • Spectroscopic methods have been utilized to determine the solubility of 3-methyl-4-nitrobenzoic acid in multiple solvents. These findings help in understanding the solute-solvent interactions and provide valuable data for Abraham model solute descriptors, which are essential for predicting solubility and other properties in various solvents (Acree, Bowen, Horton, & Abraham, 2017).

Pharmacological Applications

  • Compounds similar to 3-Butoxy-4-nitrobenzoic acid, such as 3-(octyloxy)-4-nitrobenzoic acid, have been investigated for their potential in pharmacology, particularly as inhibitors of phospholipase activity. This is significant in the context of treating conditions like snake bites, where phospholipase enzymes are major toxins (Soto, Vázquez-Tato, Meijide, Alvarado, Seijas, Frutos, Lomonte, & Tato, 2018).

Synthesis and Catalytic Applications

  • The synthesis of related nitrobenzoic acids, such as 3-methyl-4-nitrobenzoic acid, has been achieved through catalytic oxidation, indicating potential methodologies for synthesizing 3-Butoxy-4-nitrobenzoic acid. Such processes are vital for industrial-scale production of these compounds (Cai & Shui, 2005).

Enzymatic Studies

  • Studies on compounds like 3-Octanoyloxy-4-nitrobenzoic acid, closely related to 3-Butoxy-4-nitrobenzoic acid, have revealed their interaction with enzymes such as phospholipase A2. This highlights their potential use in biochemical assays and as tools for studying enzyme kinetics and mechanisms (Markowitz, Seykora, & Kézdy, 2010).

properties

IUPAC Name

3-butoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-2-3-6-17-10-7-8(11(13)14)4-5-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITZSLUFIIRTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50992825
Record name 3-Butoxy-4-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butoxy-4-nitrobenzoic acid

CAS RN

72101-53-2
Record name Butoxy nitrobenzoic acid
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Record name 3-Butoxy-4-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BUTOXY-4-NITROBENZOIC ACID
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